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Compound of Interest

Compound Name: 1H-imidazol-2-ylboronic acid

Cat. No.: B1148954

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring
substituted with a boronic acid group at the 2-position. This bifunctional molecule holds
significant interest in medicinal chemistry and materials science. The imidazole moiety is a
common scaffold in many biologically active compounds, while the boronic acid group is a
versatile functional group for various chemical transformations, most notably the Suzuki-
Miyaura cross-coupling reaction. The ability to participate in such reactions makes 1H-
imidazol-2-ylboronic acid a valuable building block for the synthesis of more complex
molecules with potential therapeutic or material applications.

Experimental Protocols

A general three-step synthesis for 1H-imidazol-2-ylboronic acid has been reported, starting
from imidazole.[1] The following is a detailed, plausible experimental protocol based on this
method.

Step 1: Synthesis of 1H-imidazol-2-yltrimethoxyborane

e To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert
atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.1 eq) in hexanes
dropwise at -78 °C.
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e Stir the resulting mixture at -78 °C for 1 hour.

 To this solution, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains
below -70 °C.

o Allow the reaction mixture to warm to room temperature and stir overnight.
e Quench the reaction by the slow addition of water.
o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude 1H-imidazol-2-yltrimethoxyborane.

Step 2: Hydrolysis to 1H-imidazol-2-ylboronic acid
e Dissolve the crude 1H-imidazol-2-yltrimethoxyborane in a mixture of THF and water.
e Add a catalytic amount of a strong acid (e.qg., sulfuric acid) to the solution.[1]

« Stir the mixture at room temperature for several hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

o Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium
bicarbonate).

Step 3: Purification
» Remove the organic solvent under reduced pressure.

e The agueous solution can be washed with an organic solvent to remove any non-polar
impurities.

e The desired 1H-imidazol-2-ylboronic acid can often be purified by recrystallization from a
suitable solvent system (e.g., water/ethanol). Alternatively, purification can be achieved by
column chromatography on silica gel.
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The following is a general protocol for acquiring *H and 3C NMR spectra for a small organic
molecule like 1H-imidazol-2-ylboronic acid.

e Sample Preparation:
o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20, or CDsOD) in a clean, dry NMR tube. The choice of solvent is critical and
should be based on the solubility of the compound.

o Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the
solvent peak will be used for referencing.

 NMR Spectrometer Setup:
o Insert the NMR tube into the spectrometer's probe.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a
crucial step to obtain high-resolution spectra with sharp peaks.

o Data Acquisition:

o Set the appropriate acquisition parameters, including the number of scans, pulse width,
and relaxation delay. For a standard *H NMR spectrum, 8 to 16 scans are often sufficient.
For 13C NMR, a significantly larger number of scans is typically required.

o Acquire the free induction decay (FID) signal.
» Data Processing:

o Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-
domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Reference the spectrum by setting the TMS peak to O ppm or the residual solvent peak to
its known chemical shift.
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o Integrate the peaks in the tH NMR spectrum to determine the relative ratios of the different

types of protons.

o Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to
elucidate the molecular structure.

NMR Data

As of the last update, a complete, publicly available experimental *H and 3C NMR dataset for
1H-imidazol-2-ylboronic acid was not found in the surveyed literature. Therefore, predicted

NMR data is provided below for reference. For comparative purposes, experimental *H NMR

data for the parent compound, imidazole, is also included.

Table 1: Predicted *H and *3C NMR Data for 1H-imidazol-2-ylboronic acid

Predicted *H Chemical Shift Predicted 13C Chemical Shift

Atom

(9, ppm) (9, ppm)
C2 - ~150
C4 ~7.1 ~125
C5 ~7.1 ~125
NH Broad signal, variable position
B-OH Broad signal, variable position

Note: Predicted data is based on computational models and may differ from experimental
values. The chemical shifts of NH and OH protons are highly dependent on solvent,

concentration, and temperature.

Table 2: Experimental *H NMR Data for Imidazole
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Chemical Shift (3,

Proton Multiplicity Solvent
ppm)

H2 7.69 S D20

H4, H5 7.14 S D20

This data is for the parent imidazole and is provided for comparative purposes.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 1H-imidazol-2-
ylboronic acid.

Synthesis of 1H-imidazol-2-ylboronic acid
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Caption: Workflow for the synthesis of 1H-imidazol-2-ylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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